molecular formula C15H13NO2 B14609834 4-(1H-Indol-2-yl)-2-methoxyphenol CAS No. 58697-32-8

4-(1H-Indol-2-yl)-2-methoxyphenol

Cat. No.: B14609834
CAS No.: 58697-32-8
M. Wt: 239.27 g/mol
InChI Key: FGEQCIOKNOXGOE-UHFFFAOYSA-N
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Description

4-(1H-Indol-2-yl)-2-methoxyphenol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-2-yl)-2-methoxyphenol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole core . Another method involves the use of a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding .

Industrial Production Methods: Industrial production of indole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. For instance, multicomponent reactions (MCRs) are utilized to create complex molecules in a single step without isolating intermediates . This approach not only improves yield but also minimizes waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indol-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

4-(1H-Indol-2-yl)-2-methoxyphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin.

Uniqueness: 4-(1H-Indol-2-yl)-2-methoxyphenol stands out due to its unique combination of an indole core and a methoxyphenol group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .

Properties

CAS No.

58697-32-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-(1H-indol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C15H13NO2/c1-18-15-9-11(6-7-14(15)17)13-8-10-4-2-3-5-12(10)16-13/h2-9,16-17H,1H3

InChI Key

FGEQCIOKNOXGOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)O

Origin of Product

United States

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